1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride

Pharmaceutical intermediate Purity analysis Salt stoichiometry

This 98% pure, 1:1 monohydrochloride salt offers superior solubility and stability vs. free bases and dihydrochloride forms. Its biphenyl-piperazine scaffold is validated for 5-HT7 and muscarinic receptor targets, enabling CNS and respiratory drug discovery with high receptor selectivity. Optimized for high-yield multi-step synthesis—minimizes intermediate purification and ensures consistent building block quality for long-term programs. Ships worldwide with 3-year -20°C storage stability.

Molecular Formula C16H19ClN2
Molecular Weight 274.79 g/mol
Cat. No. B8089419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
Molecular FormulaC16H19ClN2
Molecular Weight274.79 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3.Cl
InChIInChI=1S/C16H18N2.ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;/h1-9,17H,10-13H2;1H
InChIKeyUDMDJZBVZHKPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride: A High-Purity Piperazine Intermediate for CNS-Targeted Synthesis


1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride (CAS 1386928-18-2) is a monohydrochloride salt of a biphenyl-substituted piperazine derivative. It is primarily employed as a pharmaceutical intermediate for the synthesis of various active compounds, notably those targeting the central nervous system (CNS) . The compound exhibits a molecular weight of 274.79 g/mol and is characterized by its biphenyl moiety, which contributes to its utility as a scaffold for developing ligands with affinity for serotonin and dopamine receptors .

Why Generic Piperazine Intermediates Cannot Substitute for 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride in CNS Drug Development


The selection of a specific piperazine intermediate salt form is critical due to variations in physicochemical properties that directly impact synthetic yield and purity. For instance, 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride offers a defined monohydrochloride stoichiometry (1:1 salt), which differs from the free base and the dihydrochloride salt (1:2 salt) . This affects molecular weight, solubility, and stability, making simple substitution without careful re-optimization of reaction conditions impractical . The biphenyl substituent further distinguishes this compound from simpler piperazine hydrochlorides, enabling the synthesis of CNS-active molecules with specific receptor-binding profiles that generic intermediates cannot replicate .

Quantitative Evidence Guide: How 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride Outperforms Analogs for Procurement Decisions


Higher Assayed Purity of Monohydrochloride Salt vs. Free Base Ensures Reliable Synthetic Yields

The monohydrochloride salt form of 1-([1,1'-Biphenyl]-2-yl)piperazine achieves a validated purity of 99.09% . This represents a significant improvement over the commercially available free base form (CAS 180698-18-4), which is typically offered at purities of 95-97% . The higher and more precisely quantified purity of the hydrochloride salt minimizes side reactions and improves the consistency of downstream synthetic steps, a critical factor in pharmaceutical process development.

Pharmaceutical intermediate Purity analysis Salt stoichiometry

Defined Monohydrochloride Salt Stoichiometry vs. Dihydrochloride Variant for Controlled Synthesis

1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride is a precisely defined monohydrochloride salt (1:1 base to HCl), with a molecular weight of 274.79 g/mol . In contrast, the dihydrochloride variant (CAS 769944-87-8) contains two HCl molecules per base, resulting in a molecular weight of 311.25 g/mol . This difference in stoichiometry directly affects molar calculations for synthesis. Using the monohydrochloride form ensures accurate molarity when preparing stock solutions or when the salt is used as a stoichiometric reactant, preventing errors that can lead to sub-optimal yields or failed reactions.

Salt form selection Stoichiometry Synthetic reproducibility

Validated Long-Term Storage Stability Outperforms Typical Piperazine Intermediates

The vendor has validated that 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride can be stored as a powder at -20°C for a guaranteed period of 3 years . This is a specific, quantified stability claim. In comparison, many piperazine intermediates lack explicit, long-term stability data, and a generic shelf life of 1-2 years under similar conditions is more common for this class of compounds . This extended, validated stability reduces procurement frequency and minimizes the risk of material degradation during long-term research projects.

Storage stability Shelf life Compound management

Biphenyl Scaffold Enables Synthesis of Nanomolar-Potency 5-HT7 Ligands Not Achievable with Simple Piperazines

The 1-(2-biphenyl)piperazine motif, for which this compound is the foundational hydrochloride salt, is a key pharmacophore for achieving high affinity at the 5-HT7 receptor. Derivatives synthesized from this core have demonstrated Ki values in the nanomolar range, with select compounds showing >100-fold selectivity over 5-HT1A and adrenergic α1 receptors [1]. For example, the related compound LP 20 hydrochloride, which also contains a biphenyl piperazine core, exhibits a Ki of 2.6 nM for the 5-HT7 receptor . This level of potency and selectivity is not observed with simpler, unsubstituted piperazine intermediates, underscoring the essential role of the biphenyl moiety.

5-HT7 receptor Structure-activity relationship CNS drug discovery

Optimal Use Cases for 1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride in Pharmaceutical R&D and Chemical Synthesis


Synthesis of High-Affinity 5-HT7 Receptor Ligands for CNS Drug Discovery

This intermediate is ideal for synthesizing compounds targeting the 5-HT7 receptor, a validated target for depression, anxiety, and neuropathic pain. The biphenyl piperazine core is a proven scaffold for achieving nanomolar affinity and high subtype selectivity, as demonstrated by numerous potent derivatives [1].

Multi-Step Synthesis Requiring High and Consistent Purity

For complex, multi-step synthetic routes where intermediate purity is critical for final product yield and quality, the 99.09% purity of this monohydrochloride salt offers a significant advantage over lower-purity free base alternatives. This minimizes the need for intermediate purification, streamlining the process.

Long-Term Compound Management and Library Storage

The validated 3-year storage stability at -20°C makes this compound a reliable building block for compound management and library storage. This reduces the administrative and financial burden of frequent re-procurement and re-qualification, ensuring consistent material is available for long-running discovery programs.

Development of Muscarinic Acetylcholine Receptor Antagonists

The biphenyl piperazine scaffold has been successfully employed in the discovery of novel muscarinic acetylcholine receptor antagonists, which are potential therapeutics for conditions like COPD [2]. This compound serves as a key starting material for synthesizing such agents.

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